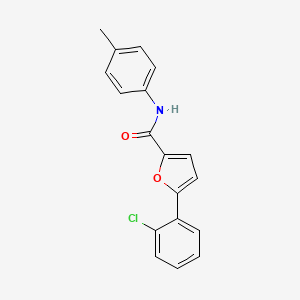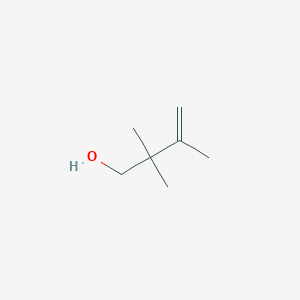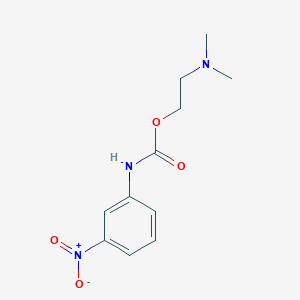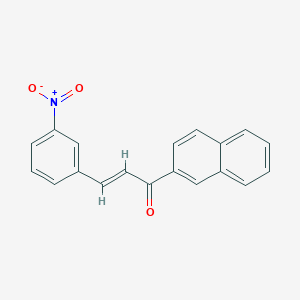
Butyl(triphenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(triphenyl)germane is an organogermanium compound characterized by the presence of a butyl group and three phenyl groups attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(triphenyl)germane typically involves the reaction of triphenylgermane with butyl lithium. The reaction proceeds as follows: [ \text{Ph}_3\text{GeH} + \text{BuLi} \rightarrow \text{Ph}_3\text{GeBu} + \text{LiH} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl(triphenyl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germyl anions.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of organolithium or Grignard reagents.
Major Products:
Oxidation: Germanium dioxide (GeO2)
Reduction: Germyl anions (GeR3-)
Substitution: Various substituted germane compounds
Wissenschaftliche Forschungsanwendungen
Butyl(triphenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activity and its use in medicinal chemistry.
Industry: Used in the production of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism of action of Butyl(triphenyl)germane involves its interaction with various molecular targets. The germanium atom can form stable bonds with other elements, facilitating the formation of complex molecular structures. The pathways involved include:
Nucleophilic substitution: The butyl group can be replaced by other nucleophiles.
Coordination chemistry: The germanium atom can coordinate with other metal centers, forming stable complexes.
Vergleich Mit ähnlichen Verbindungen
- Triphenylgermane (Ph3GeH)
- Butylgermane (BuGeH3)
- Triphenylsilane (Ph3SiH)
Comparison: Butyl(triphenyl)germane is unique due to the presence of both butyl and triphenyl groups attached to the germanium atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. For example, Triphenylgermane lacks the butyl group, which affects its reactivity and potential applications. Similarly, Butylgermane does not have the phenyl groups, which play a crucial role in the compound’s stability and electronic properties.
Eigenschaften
CAS-Nummer |
2181-41-1 |
|---|---|
Molekularformel |
C22H24Ge |
Molekulargewicht |
361.1 g/mol |
IUPAC-Name |
butyl(triphenyl)germane |
InChI |
InChI=1S/C22H24Ge/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
InChI-Schlüssel |
ZSDPTSLWBDOFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)
![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)








